molecular formula C21H18ClF3N4O2 B2938236 N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251676-15-9

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2938236
CAS No.: 1251676-15-9
M. Wt: 450.85
InChI Key: WVZXEVLVUSROOD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine family, a class of heterocyclic systems known for diverse biological activities. Its structure features:

  • A 1,8-naphthyridine core substituted with a methyl group at position 7.
  • A 4-amino group linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety at position 4, which introduces strong electron-withdrawing effects (Cl and CF₃) that may enhance binding affinity or metabolic stability.

The compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetic and pharmacodynamic properties through halogenation and heterocyclic substitution .

Properties

IUPAC Name

[4-[4-chloro-3-(trifluoromethyl)anilino]-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O2/c1-12-2-4-14-18(28-13-3-5-17(22)16(10-13)21(23,24)25)15(11-26-19(14)27-12)20(30)29-6-8-31-9-7-29/h2-5,10-11H,6-9H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZXEVLVUSROOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a naphthyridine derivative under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of the chloro or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,8-Naphthyridine Derivatives

Compound Name Position 3 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound Morpholine-4-carbonyl 4-chloro-3-(trifluoromethyl)phenyl ~464 (estimated) Reference compound High lipophilicity due to Cl/CF₃; morpholine enhances solubility.
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one (2c) Morpholinomethyl 2-phenyl Not provided Morpholinomethyl (vs. carbonyl); 4-one group Reduced hydrogen bonding capacity; ketone may alter planarity.
N-(3,5-dimethoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine Thiomorpholine-4-carbonyl 3,5-dimethoxyphenyl 424.5 Sulfur replaces oxygen in morpholine Increased lipophilicity; altered electronic interactions.
3-(2-ethylpiperidine-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine 2-ethylpiperidine-1-carbonyl 3-fluorophenyl 392.5 Bulky 2-ethylpiperidine vs. morpholine Enhanced steric effects; potential for improved metabolic stability.
3-(Azepane-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine Azepane-1-carbonyl 4-fluoro-2-methylphenyl 392.5 Seven-membered azepane ring Increased conformational flexibility; possible impact on target binding.

Key Observations

Position 3 Modifications: The morpholine-4-carbonyl group in the target compound balances solubility (via morpholine’s oxygen) and steric bulk. Replacing oxygen with sulfur (thiomorpholine, ) increases lipophilicity but may reduce hydrogen bonding.

Position 4 Substituents :

  • The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound combines strong electron-withdrawing effects, likely enhancing π-π stacking or hydrophobic interactions compared to electron-donating groups (e.g., 3,5-dimethoxyphenyl in ).
  • Fluorinated phenyl groups (e.g., 3-fluorophenyl in ) offer moderate electronegativity, balancing lipophilicity and polarity.

Molecular Weight Trends :

  • The target compound’s estimated molecular weight (~464 g/mol) exceeds most analogs (392–425 g/mol), primarily due to the trifluoromethyl and chloro groups. This may influence bioavailability, as molecules >500 g/mol often face reduced permeability .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of several functional groups that contribute to its biological activity. The molecular formula is C19H19ClF3N5OC_{19}H_{19}ClF_3N_5O, and it features:

  • Chloro and trifluoromethyl groups : These halogenated groups enhance lipophilicity and biological interactions.
  • Morpholine moiety : Known for its role in enhancing solubility and bioavailability.
  • Naphthyridine core : Associated with various pharmacological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of naphthyridine have been shown to inhibit key enzymes involved in cancer cell proliferation.

Table 1: Biological Activity of Related Compounds

Compound NameStructureIC50 (µM)Target
NU6027N/A0.5ATR
CP466722N/A1.2ATM
NVP-BEZ235N/A0.8mTOR

The mechanism of action for this compound appears to involve the inhibition of specific kinases associated with cell cycle regulation and DNA repair pathways. For example, ATR (Ataxia Telangiectasia and Rad3 related protein) is crucial for DNA damage response, and inhibitors like NU6027 have shown efficacy in sensitizing cancer cells to DNA-damaging agents such as cisplatin .

Case Studies

  • Breast Cancer Cells : In studies involving MCF-7 and SKBr-3 breast cancer cell lines, compounds with similar structures demonstrated cytotoxic effects by inducing apoptosis through the inhibition of ATM-dependent signaling pathways .
  • Colon Cancer : A related study highlighted that certain naphthyridine derivatives exhibited IC50 values as low as 9 nM against HT-29 colon cancer cells, showcasing their potential as effective therapeutic agents .

Synthesis

The synthesis of this compound typically involves multiple synthetic steps:

  • Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Halogenation and sulfonylation reactions are employed to introduce the chloro and trifluoromethyl groups.
  • Amide Formation : The morpholine moiety is introduced via amide coupling reactions under controlled conditions to ensure high yield and purity.

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